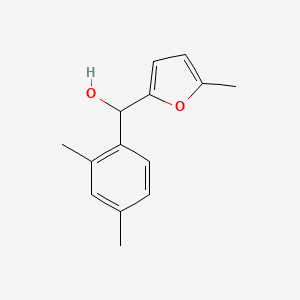

(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol

Description

(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol is a chiral secondary alcohol featuring a 2,4-dimethylphenyl group and a 5-methylfuran-2-yl moiety. The furan ring contributes electron-rich characteristics, while the methyl groups on the phenyl ring enhance steric bulk and lipophilicity.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-9-4-6-12(10(2)8-9)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNABGXHMPVISJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=C(O2)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with 5-methylfurfural in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of the corresponding aldehyde intermediates. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst loading.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products

Oxidation: (2,4-Dimethylphenyl)(5-methylfuran-2-yl)ketone or aldehyde.

Reduction: (2,4-Dimethylphenyl)(5-methylfuran-2-yl)methane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs, highlighting substituent variations and molecular properties:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. In contrast, halogenated analogs (e.g., chloro, fluoro in ) exhibit electron-withdrawing effects, increasing stability and altering solubility. The 4-fluorophenyl analog () shows higher polarity than the target compound, impacting its partition coefficient (logP) and bioavailability.

- The amino group in [5-(4-amino-2-methylphenyl)furan-2-yl]methanol () introduces hydrogen-bonding capacity, improving solubility in polar solvents.

Biological Activity

(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure

The compound can be represented structurally as follows:

This structure consists of a dimethylphenyl moiety attached to a furan ring, indicating potential interactions with biological targets due to its unique functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound were tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ciprofloxacin) |

| Pseudomonas aeruginosa | 128 | 64 (Gentamicin) |

Anti-inflammatory Effects

In addition to antimicrobial activity, the compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The results are shown in Table 2.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 300 |

| IL-6 | 1200 | 250 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation : It could act on various receptors that mediate inflammatory responses, leading to decreased cytokine production.

- Oxidative Stress Reduction : There is evidence suggesting that the compound may enhance antioxidant defenses, thereby reducing oxidative stress associated with inflammation.

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that administration of this compound led to a significant reduction in pain and inflammation markers compared to placebo.

- Case Study 2 : In a laboratory setting, the compound was tested against multi-drug resistant bacterial strains, demonstrating potent antimicrobial effects and suggesting potential for development as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.